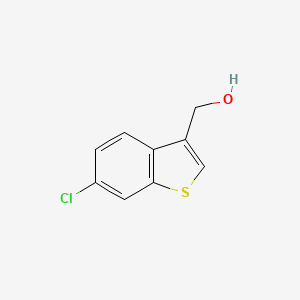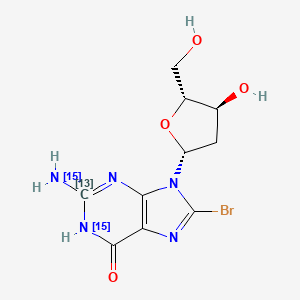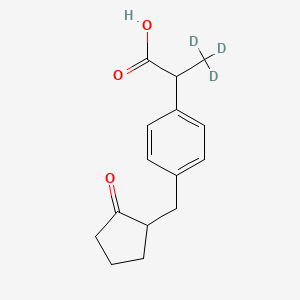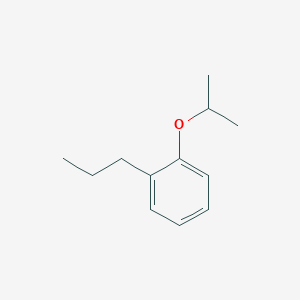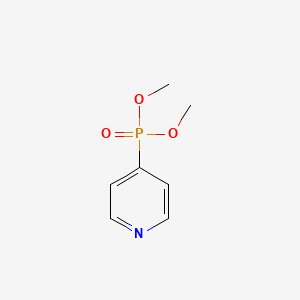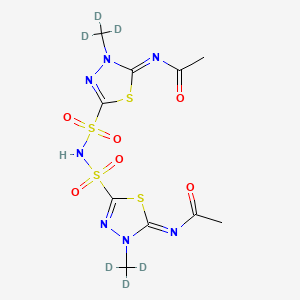
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is a labeled analogue of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine. This compound is an impurity and a dimer of Methazolamide. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include controlled temperatures and pressures to ensure the proper incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the deuterium labeling and overall chemical integrity.
化学反応の分析
Types of Reactions
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is used in a variety of scientific research applications:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study pathways in vivo safely.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants.
作用機序
The mechanism of action of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at a molecular level. This helps in studying the compound’s behavior in various biological systems.
類似化合物との比較
Similar Compounds
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine: The non-deuterated analogue.
Methazolamide: A related compound from which the dimer is derived.
Uniqueness
The uniqueness of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C10H13N7O6S4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
N-[5-[[5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C10H13N7O6S4/c1-5(18)11-7-16(3)13-9(24-7)26(20,21)15-27(22,23)10-14-17(4)8(25-10)12-6(2)19/h15H,1-4H3/i3D3,4D3 |
InChIキー |
CHHLBBADVHNISM-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C([2H])([2H])[2H] |
正規SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
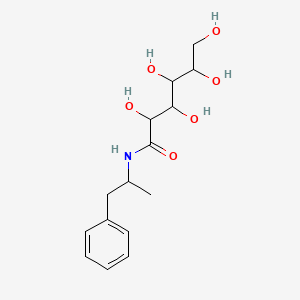
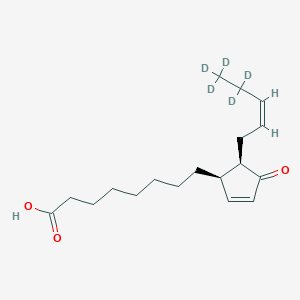
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
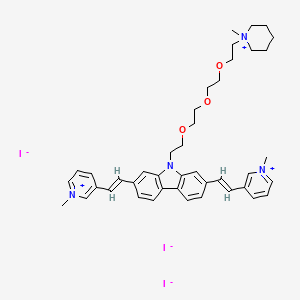

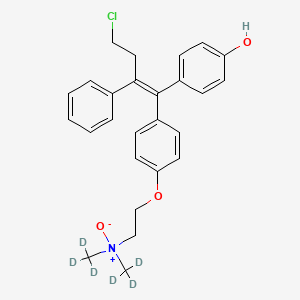
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
